molecular formula C14H12Br2O2 B14607829 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- CAS No. 59195-01-6

1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-

Cat. No.: B14607829
CAS No.: 59195-01-6
M. Wt: 372.05 g/mol
InChI Key: OFIIRLSNTLRQAF-UHFFFAOYSA-N
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Description

1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the butanone backbone and a bromophenyl-furanyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- typically involves the bromination of 1-butanone followed by the introduction of the bromophenyl-furanyl group. One common method involves the use of bromine and a catalyst to achieve the bromination of 1-butanone. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- involves its interaction with specific molecular targets. The bromine atoms and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]- is unique due to the presence of both bromophenyl and furanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

59195-01-6

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

2-bromo-1-[5-(4-bromophenyl)furan-2-yl]butan-1-one

InChI

InChI=1S/C14H12Br2O2/c1-2-11(16)14(17)13-8-7-12(18-13)9-3-5-10(15)6-4-9/h3-8,11H,2H2,1H3

InChI Key

OFIIRLSNTLRQAF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

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